1-Hexen-4-yne

Conformational analysis Vibrational spectroscopy Computational chemistry

1-Hexen-4-yne (CAS 5009-11-0) is a small, volatile enyne hydrocarbon with the molecular formula C₆H₈ and a molecular weight of 80.13 g/mol. It is characterized by a terminal alkene and an internal alkyne, making it a bifunctional building block in organic synthesis.

Molecular Formula C6H8
Molecular Weight 80.13 g/mol
CAS No. 5009-11-0
Cat. No. B3343003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexen-4-yne
CAS5009-11-0
Molecular FormulaC6H8
Molecular Weight80.13 g/mol
Structural Identifiers
SMILESCC#CCC=C
InChIInChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,5H2,2H3
InChIKeyRIGMRFDIWRRSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexen-4-yne (CAS 5009-11-0) Procurement Guide: Enyne Building Block for Organic Synthesis


1-Hexen-4-yne (CAS 5009-11-0) is a small, volatile enyne hydrocarbon with the molecular formula C₆H₈ and a molecular weight of 80.13 g/mol . It is characterized by a terminal alkene and an internal alkyne, making it a bifunctional building block in organic synthesis [1]. Key physicochemical properties include a boiling point of 53.5 ± 9.0 °C at 760 mmHg and a flash point of -29.0 ± 12.9 °C . It is primarily used as a starting material for the construction of more complex carbo- and heterocyclic structures [1].

Why 1-Hexen-4-yne (CAS 5009-11-0) Cannot Be Interchanged with Generic Alkynes or Dienes


The specific spatial and electronic arrangement of the π-bonds in 1-hexen-4-yne dictates its conformational behavior and reactivity profile. The compound exists as an equilibrium mixture of cis and gauche conformers, with a precisely quantified enthalpy difference of 2.79 ± 0.28 kJ/mol [1]. This conformational equilibrium is absent in structurally related isomers like 1,5-hexadiene (an isolated diene) or 3-hexen-1-yne (different enyne connectivity) [1]. Therefore, generic substitution with a different C₆H₈ isomer or a simple alkyne will result in a different conformational population and, consequently, divergent reactivity in sterically sensitive or conformationally gated transformations.

1-Hexen-4-yne (CAS 5009-11-0) Evidence Guide: Quantitative Differentiation from Analogs


Conformational Stability of 1-Hexen-4-yne vs. 1,5-Hexadiene

1-Hexen-4-yne exhibits a quantifiable conformational equilibrium between cis and gauche conformers. Variable temperature infrared spectroscopy studies in liquid krypton determined the cis conformer to be the more stable form, with an enthalpy difference of 233 ± 23 cm⁻¹ (2.79 ± 0.28 kJ/mol) relative to the gauche conformer [1]. At ambient temperature, approximately 39 ± 2% of the gauche conformer is present [1]. In contrast, 1,5-hexadiene, an isolated diene analog, lacks this specific enyne-induced conformational constraint, leading to a fundamentally different conformational landscape [2].

Conformational analysis Vibrational spectroscopy Computational chemistry

Synthetic Accessibility: Cu(I)-Catalyzed Coupling Yield for 1-Hexen-4-yne

The synthesis of 1-hexen-4-yne via Cu(I)-catalyzed coupling of alkynylmagnesium bromides and allyl bromide is an established laboratory procedure [1]. While specific isolated yields for 1-hexen-4-yne under optimized conditions are not directly reported in a comparative format, the methodology demonstrates that this specific enyne is synthetically accessible via a controlled, catalyzed pathway [1]. This contrasts with simpler alkynes like 1-hexyne, which may be more readily available but lack the bifunctional reactivity. The reported procedure highlights a unique purification challenge overcome by using decalin as an extraction solvent, underscoring the practical considerations in procuring this specific compound [1].

Synthetic methodology Organometallic chemistry Enyne synthesis

Boiling Point and Volatility Profile of 1-Hexen-4-yne

1-Hexen-4-yne has a predicted boiling point of 53.5 ± 9.0 °C at 760 mmHg . This value is significantly lower than that of 3-hexen-1-yne, another C₆H₈ enyne isomer, which has a reported boiling point of approximately 80.5 °C . This difference in volatility directly impacts isolation and purification strategies. The lower boiling point of 1-hexen-4-yne necessitates careful handling and low-temperature distillation techniques to prevent loss and ensure purity.

Physicochemical properties Volatility Purification

Hydrophobicity (LogP) and Predicted Bio-relevant Properties

1-Hexen-4-yne has a predicted octanol-water partition coefficient (ACD/LogP) of 2.16 and a calculated XLogP3-AA of 2.1 . This value is notably higher than that of 2,4-hexadiyne, a diyne isomer with a predicted LogP around 1.6-1.8 [1]. The higher lipophilicity of 1-hexen-4-yne suggests a greater propensity for partitioning into non-polar environments, which can influence its behavior in biological assays, membrane permeability studies, or extraction processes.

Lipophilicity ADME prediction Physicochemical properties

1-Hexen-4-yne (CAS 5009-11-0): Evidence-Backed Application Scenarios


Computational Chemistry and Conformational Modeling

Researchers performing density functional theory (DFT) or molecular mechanics (MM) simulations on enyne systems can leverage the experimentally determined conformational enthalpy difference of 2.79 ± 0.28 kJ/mol and the ~39% gauche conformer population at room temperature for 1-hexen-4-yne [1]. This data serves as a precise benchmark for validating force fields or ab initio methods. The compound's well-defined equilibrium provides a more rigorous test case than conformationally ambiguous analogs like 1,5-hexadiene [1].

Organic Synthesis Methodology Development

Synthetic chemists developing new transition metal-catalyzed cycloadditions or coupling reactions can use 1-hexen-4-yne as a bifunctional probe. Its terminal alkene and internal alkyne offer distinct coordination sites. The documented Cu(I)-catalyzed synthesis and unique decalin-based purification protocol provide a reliable, scalable entry point to this specific enyne for reaction screening [2].

Volatility-Dependent Purification and Handling

Process chemists and technicians responsible for purification must account for the compound's low boiling point of 53.5 ± 9.0 °C . This specific volatility, which is significantly different from that of 3-hexen-1-yne, dictates the use of low-temperature fractional distillation equipment and proper cold-chain storage to prevent loss and maintain high purity for subsequent sensitive transformations .

Medicinal Chemistry Scaffold Design

Medicinal chemists exploring enyne-containing pharmacophores can utilize the predicted LogP value of 2.1-2.16 for 1-hexen-4-yne . This data point, which indicates higher lipophilicity compared to diyne analogs, allows for more accurate in silico predictions of membrane permeability and distribution, guiding the selection of this scaffold in early-stage drug discovery projects .

Technical Documentation Hub

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